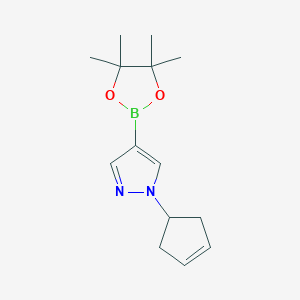

1-(cyclopent-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound features a pyrazole core substituted at the 1-position with a cyclopent-3-en-1-yl group and at the 4-position with a pinacol boronate ester. Applications likely include drug discovery intermediates, given the prevalence of pyrazole-boronate derivatives in kinase inhibitor development .

Properties

Molecular Formula |

C14H21BN2O2 |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

1-cyclopent-3-en-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(10-11)12-7-5-6-8-12/h5-6,9-10,12H,7-8H2,1-4H3 |

InChI Key |

YZWZIHIEYXKGOI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC=CC3 |

Origin of Product |

United States |

Biological Activity

1-(Cyclopent-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrazole ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 194.08 g/mol. The InChI key for this compound is JFTZVYKESKQING-UHFFFAOYSA-N, and it is essential to note that it is typically stored in a dark place at room temperature to maintain stability.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antimicrobial properties. However, specific data on this compound's activity against various pathogens is limited.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases. For example, related pyrazole derivatives have demonstrated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Anticancer Activity : Pyrazole derivatives have been studied for their anticancer properties. For instance, a study highlighted that certain pyrazole-based compounds exhibited significant cytotoxicity against various cancer cell lines.

- Neuroprotective Effects : The inhibition of cholinesterases by pyrazole derivatives suggests potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Some studies indicate that pyrazole derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential.

Data Summary Table

The following table summarizes key findings related to the biological activity of similar compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in their 1- and 4-position substituents, influencing reactivity, stability, and biological activity. Below is a comparative analysis:

Notes:

- *Calculated molecular weight for the target compound.

- Pinacol boronate (C₈H₁₄BO₂) is conserved across all analogs.

Physicochemical Properties

- Solubility : Polar substituents (e.g., pyrrolidine-ethyl in ) enhance aqueous solubility, while hydrophobic groups (cyclopentenyl, isopropyl) favor lipid membranes.

- Stability : Pinacol boronates are generally stable but hydrolyze under acidic/basic conditions. The cyclopentenyl group’s alkene may confer sensitivity to oxidation.

Research Findings and Challenges

- Yield Optimization : reports low yields (15%) for alkylated pyrazole-boronates, necessitating iterative reagent additions . Similar challenges may apply to the target compound.

- Crystallography : underscores the role of X-ray diffraction in confirming pyrazole derivatives’ structures, a critical step for patenting and mechanistic studies .

- Purity : Commercial analogs (e.g., ) achieve 95–97% purity via column chromatography, a benchmark for pharmaceutical intermediates .

Q & A

What are the standard synthetic routes for preparing 1-(cyclopent-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Basic Research Question

The synthesis typically involves a multi-step approach:

Boronate Ester Introduction : React a halogenated pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation, using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80–100°C .

Cyclopentene Substitution : Introduce the cyclopent-3-en-1-yl group via nucleophilic substitution or transition-metal-catalyzed coupling. For example, react the boronate-containing pyrazole with cyclopent-3-en-1-yl triflate in the presence of a base (NaH) and DMF at 60–80°C .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (hexane/ethyl acetate) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Essential methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 271.15) .

- HPLC : Assess purity (>97%) using a C18 column and acetonitrile/water mobile phase .

How does the cyclopentene substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

The cyclopentene group introduces steric hindrance and electronic effects:

- Steric Effects : The bicyclic structure may slow transmetallation steps, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) .

- Electronic Effects : The electron-rich cyclopentene may stabilize intermediates, but competing side reactions (e.g., cyclopentene ring-opening) necessitate controlled reaction temperatures (60–80°C) .

Methodological Tip : Screen solvents (toluene > THF) and bases (Cs₂CO₃ > K₂CO₃) to enhance coupling efficiency .

What strategies resolve contradictions in solubility data for this compound?

Advanced Research Question

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polymorphic forms or residual solvents:

Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate stable crystalline forms .

Thermogravimetric Analysis (TGA) : Quantify residual solvents impacting solubility .

Dynamic Light Scattering (DLS) : Assess aggregation in solution .

How can air sensitivity of the boronate ester be managed during storage and reactions?

Advanced Research Question

The boronate ester is prone to hydrolysis under humid conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.